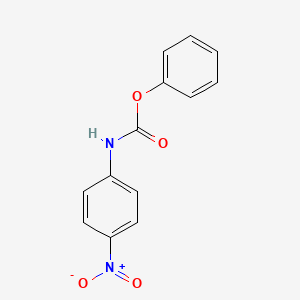

Phenyl N-(4-nitrophenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(19-12-4-2-1-3-5-12)14-10-6-8-11(9-7-10)15(17)18/h1-9H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRCVOHHIZIIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462370 | |

| Record name | phenyl 4-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6465-01-6 | |

| Record name | phenyl 4-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Phenyl N 4 Nitrophenyl Carbamate

Established Synthetic Routes to Phenyl N-(4-nitrophenyl)carbamate

The principal and most widely documented method for synthesizing this compound involves the reaction between phenyl chloroformate and 4-nitroaniline (B120555). This reaction is a cornerstone of carbamate (B1207046) chemistry, valued for its reliability and straightforward execution.

Reaction of Phenyl Chloroformate with 4-Nitroaniline

The synthesis of this compound is effectively achieved through the acylation of 4-nitroaniline with phenyl chloroformate. nih.govemerginginvestigators.orgresearchgate.net In a typical laboratory procedure, 4-nitroaniline is dissolved in a dry aprotic solvent, such as tetrahydrofuran (B95107) (THF). nih.gov To this stirred solution, phenyl chloroformate, often with a slight excess (e.g., 5%), is added gradually. nih.gov The addition is carefully controlled, sometimes over a prolonged period, to manage the reaction rate. nih.gov The reaction proceeds overnight with continuous stirring to ensure completion. nih.gov This nucleophilic substitution reaction results in the formation of the carbamate linkage, yielding this compound as the primary product. A similar, analogous reaction involves reacting an amine with 4-nitrophenyl chloroformate, highlighting the general utility of chloroformates in carbamate synthesis. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving a high yield and exceptional purity of this compound necessitates the careful control of several reaction parameters. nih.gov Optimization strategies focus on temperature, solvent choice, stoichiometry, and subsequent purification steps.

The choice of solvent plays a pivotal role in the reaction's success. Anhydrous (dry) aprotic solvents are preferred to prevent the hydrolysis of the highly reactive phenyl chloroformate. Tetrahydrofuran (THF) and dichloromethane (B109758) (DCM) are commonly employed for this purpose. nih.govemerginginvestigators.orgresearchgate.net

Stoichiometric precision is equally important. A slight excess of phenyl chloroformate is often used to ensure the complete conversion of the 4-nitroaniline. nih.gov In analogous preparations, a base like pyridine (B92270) or triethylamine (B128534) is added to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic. emerginginvestigators.orgnih.gov The careful balance of reactants and reagents is essential for maximizing product formation and minimizing waste.

Table 1: Reaction Parameters for Carbamate Synthesis

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Reactant 1 | 4-Nitroaniline | Nucleophile | nih.gov |

| Reactant 2 | Phenyl Chloroformate | Electrophile | nih.gov |

| Solvent | Dry Tetrahydrofuran (THF) | Prevents hydrolysis of chloroformate | nih.gov |

| Base | Pyridine (in analogous reactions) | HCl scavenger | researchgate.netnih.gov |

| Temperature | Cooled (e.g., ice bath) | Controls reaction rate, minimizes byproducts | emerginginvestigators.org |

| Stoichiometry | Slight excess of chloroformate | Ensures complete conversion of amine | nih.gov |

Post-synthesis, a multi-step purification process is employed to isolate this compound in high purity. The crude product is first subjected to an extraction process, typically using ethyl acetate, to separate it from the reaction mixture. nih.gov The combined organic layers are then washed sequentially with aqueous solutions, such as sodium bicarbonate (to remove acidic impurities), water, and brine. nih.gov The organic layer is subsequently dried over an anhydrous salt like sodium sulphate to remove any residual water. nih.gov

Final purification is often achieved through crystallization. The solvent is removed under vacuum, and the resulting solid is recrystallized from a suitable solvent, such as ethyl acetate. nih.govnih.gov Slow evaporation of the solvent can yield light yellow, high-purity crystals of the final product. nih.gov For particularly challenging purifications, silica (B1680970) gel flash chromatography can be utilized to separate the desired compound from any remaining impurities. emerginginvestigators.org

General Synthetic Approaches for 4-Nitrophenyl Carbamate Derivatives

The synthesis of 4-nitrophenyl carbamate derivatives is a versatile area of organic chemistry, with several established methods available. These compounds are valuable intermediates, often used in the synthesis of ureas and as protecting groups for amines. nih.govemerginginvestigators.org

The most common and direct method involves the reaction of an alcohol or an amine with 4-nitrophenyl chloroformate. researchgate.netepa.gov This reaction is typically carried out in the presence of an amine base, such as triethylamine or pyridine, at room temperature. researchgate.netepa.gov The 4-nitrophenyl group is an excellent leaving group, facilitating the reaction and making 4-nitrophenyl chloroformate a highly effective coupling reagent. emerginginvestigators.orgemerginginvestigators.org

Another synthetic route utilizes bis(4-nitrophenyl)carbonate (BNPC). This reagent can react with phenols or amines to form the corresponding 4-nitrophenyl carbamate derivatives. google.com This method avoids the use of the more moisture-sensitive chloroformates.

The general reactivity of these methods allows for the creation of a wide array of carbamate derivatives. For example, aniline (B41778) derivatives can be reacted with 4-nitrophenyl chloroformate to produce the corresponding carbamates, which can then be further transformed into other heterocyclic compounds. researchgate.net The kinetics and mechanisms of these aminolysis reactions have been studied in detail, confirming a stepwise process involving a zwitterionic tetrahedral intermediate in aqueous solutions. nih.gov

Table 2: General Reagents for 4-Nitrophenyl Carbamate Synthesis

| Reagent | Substrate | Product Class | Source |

|---|---|---|---|

| 4-Nitrophenyl Chloroformate | Alcohols, Amines | 4-Nitrophenyl Carbonates & Carbamates | researchgate.netepa.gov |

Reaction of 4-Nitrophenyl Chloroformate with Amines

A primary and widely used method for the synthesis of 4-nitrophenyl carbamates is the reaction of 4-nitrophenyl chloroformate with a primary or secondary amine. researchgate.netepa.gov This acylation reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction involves the addition of 4-nitrophenyl chloroformate to the amine in a suitable solvent, often at room temperature or cooled to 0°C. commonorganicchemistry.com An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is commonly used in excess. researchgate.netcommonorganicchemistry.com For instance, the protection of benzylamine (B48309) has been achieved by its acylation with 4-nitrophenyl chloroformate in the presence of triethylamine. emerginginvestigators.org The reaction is monitored to completion, and the resulting carbamate is then purified. emerginginvestigators.org

A specific synthesis of a related compound, 4-Nitrophenyl N-phenylcarbamate, involves adding aniline dropwise to a solution of 4-nitrophenyl chloroformate and pyridine in methylene (B1212753) chloride. nih.gov The mixture is refluxed overnight, followed by an aqueous workup to yield the product. nih.gov

Table 1: Examples of Carbamate Synthesis using 4-Nitrophenyl Chloroformate This table is interactive. Users can sort columns and filter data.

| Amine Reactant | Base | Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| Benzylamine | Triethylamine | Methylene Chloride | Ice bath | 72% | emerginginvestigators.org |

| 6-(Tritylthio)hexane-1-amine | DIEA | Tetrahydrofuran (THF) | Room Temperature, 2h | Not specified | |

| Aniline | Pyridine | Methylene Chloride | Reflux overnight | 90% | nih.gov |

Carbamate Formation via Mixed Carbonate Intermediates

An alternative strategy for carbamate synthesis involves the use of mixed carbonate intermediates. This two-step, one-pot procedure begins with the activation of a phenol (B47542) using bis(4-nitrophenyl)carbonate. google.com This initial reaction forms a 4-nitrophenyl aryl carbonate intermediate. google.com

This activated intermediate is then reacted in situ with an amine, such as N-ethylmethylamine, to displace the 4-nitrophenoxide and form the desired carbamate. google.com The reaction can be carried out at ambient temperature or cooled conditions (4°C). google.com This method avoids the direct use of the more hazardous 4-nitrophenyl chloroformate. google.com

Chemical Reactivity Pathways and Mechanisms

The chemical behavior of this compound is characterized by its susceptibility to nucleophilic attack and its pH-dependent stability.

Nucleophilic Substitution Reactions

The carbamate functional group in this compound is an electrophilic center that readily undergoes nucleophilic substitution. Kinetic studies on the reaction of 4-nitrophenyl phenyl carbonate with primary amines have shown that these reactions proceed through a stepwise mechanism. nih.gov

A notable example of its reactivity is the nucleophilic attack by amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The transformation involves the nucleophilic attack of an imine nitrogen onto the carbonyl carbon of the carbonate, which is analogous to the reactivity of a carbamate. beilstein-journals.orgnih.gov This is followed by the elimination of the 4-nitrophenoxide ion. beilstein-journals.orgnih.gov

The 4-nitrophenyl group is a key feature influencing the reactivity of the molecule, functioning as an excellent leaving group. emerginginvestigators.orgemerginginvestigators.org The stability of the resulting 4-nitrophenoxide anion is enhanced by the electron-withdrawing nature of the nitro group. The pKa of 4-nitrophenol (B140041) is approximately 7.15, which indicates that its conjugate base is relatively stable and can be displaced under mild conditions. emerginginvestigators.org

The effectiveness of the 4-nitrophenoxide as a leaving group facilitates nucleophilic substitution reactions at the carbonyl carbon. emerginginvestigators.orgemerginginvestigators.org This is highlighted in reactions where other potential leaving groups, such as alkoxides, are shown to be comparatively poor, resulting in no reaction under similar conditions. beilstein-journals.orgnih.gov This property is exploited in the use of 4-nitrophenyl carbamates as "activated" species for the synthesis of other compounds, such as ureas. researchgate.netcommonorganicchemistry.com

Hydrolysis Mechanisms and Kinetics

The hydrolysis of 4-nitrophenyl carbamates is a critical aspect of their chemistry, particularly when they are employed as protecting groups in organic synthesis. These compounds exhibit relative stability in acidic and neutral aqueous solutions but are readily cleaved under basic conditions. emerginginvestigators.orgemerginginvestigators.org The hydrolysis reaction yields 4-nitrophenol, aniline (or its derivatives), and carbon dioxide, with the release of the yellow 4-nitrophenolate (B89219) ion under basic conditions allowing for convenient spectroscopic monitoring of the reaction progress. emerginginvestigators.org

The mechanism for alkaline hydrolysis of related substituted phenyl N-phenylcarbamates has been proposed to be an E1cB (Elimination, Unimolecular, conjugate Base) process. rsc.org This pathway involves the initial deprotonation of the carbamate nitrogen to form an anionic intermediate. This is followed by the rate-determining expulsion of the phenolate (B1203915) leaving group to form a reactive isocyanate intermediate, which is then rapidly hydrolyzed. rsc.org

The rate of hydrolysis of this compound is highly dependent on the pH of the medium. Studies on 4-nitrophenyl carbamates demonstrate that hydrolysis is significantly accelerated only in basic environments. emerginginvestigators.orgemerginginvestigators.org The reaction is most effective at pH 12 and above, with the carbamate remaining largely stable under neutral and acidic conditions. emerginginvestigators.orgemerginginvestigators.org

Research on the alkaline hydrolysis of substituted phenyl esters of N-phenylcarbamic acid found that the bimolecular rate constant was proportional to the hydroxide (B78521) ion concentration up to a pH of 12. rsc.org This indicates a direct role for the hydroxide ion in the reaction mechanism, consistent with the proposed E1cB pathway where the hydroxide acts as the base in the initial deprotonation step. rsc.org

Table 2: pH Influence on the Relative Initial Rate of Hydrolysis of a 4-Nitrophenyl Carbamate This table is interactive and based on graphical data from the source. It illustrates the trend of increasing hydrolysis rate with increasing pH. emerginginvestigators.org

| pH | Relative Initial Rate (Arbitrary Units) |

|---|---|

| 1 | ~0 |

| 3 | ~0 |

| 7 | ~0 |

| 8 | ~0 |

| 9 | ~0.01 |

| 10 | ~0.02 |

| 11 | ~0.05 |

| 12 | ~0.20 |

| 13 | ~0.35 |

Isocyanate Intermediate Formation in Hydrolysis

The hydrolysis of aryl carbamates, including this compound, is a subject of significant mechanistic interest, particularly concerning the competition between a direct bimolecular attack (BAc2) and a stepwise elimination-addition pathway (E1cB). publish.csiro.aursc.org Evidence strongly suggests that under basic conditions, many N-aryl carbamates with good leaving groups hydrolyze via the E1cB mechanism, which proceeds through a critical isocyanate intermediate. rsc.org

The process begins with the deprotonation of the carbamate nitrogen by a base (e.g., hydroxide ion) to form a carbamate anion. This step is followed by the rate-determining expulsion of the phenoxide leaving group, generating a highly reactive isocyanate intermediate (p-nitrophenyl isocyanate in this context). rsc.org This intermediate is then rapidly attacked by water or hydroxide ions, leading to the formation of a carbamic acid, which subsequently decarboxylates to yield 4-nitroaniline. publish.csiro.au

The formation of this isocyanate intermediate has been substantiated through trapping experiments. For instance, the basic hydrolysis of alkyl and aryl N-(4-nitrophenyl)carbamates in the presence of functional micelles containing hydroxyl groups led to the trapping of the intermediate p-nitrophenyl isocyanate. publish.csiro.au The isocyanate, generated within the micelle, reacted with the hydroxy group of the detergent to form a new carbamate, confirming the transient existence of the isocyanate. publish.csiro.au Theoretical studies on the aminolysis of phenyl N-phenylcarbamate also support the E1cB pathway through an isocyanate intermediate as being energetically more favorable than concerted or stepwise pathways involving a tetrahedral intermediate. nih.gov

The likelihood of the reaction proceeding via the E1cB mechanism is influenced by the stability of the leaving group. Carbamates with poor leaving groups are more likely to undergo hydrolysis via the BAc2 mechanism, which involves a direct nucleophilic attack on the carbonyl carbon. rsc.org

Table 1: Mechanistic Pathways in Carbamate Hydrolysis

| Mechanism | Key Feature | Intermediate | Conditions Favoring Pathway |

|---|---|---|---|

| E1cB | Stepwise elimination-addition | Isocyanate | Basic conditions, good leaving group |

| BAc2 | Bimolecular nucleophilic acyl substitution | Tetrahedral intermediate | Poorer leaving group |

Oxidation and Reduction Pathways of the Nitro Group

The nitro group on the N-phenyl ring of this compound is a versatile functional group that can undergo various chemical transformations, most notably reduction. The conversion of nitroarenes to their corresponding aminoarenes is a fundamental and widely utilized reaction in organic synthesis, providing access to key building blocks for pharmaceuticals, dyes, and agrochemicals. chemistryviews.orgsciforum.net

The reduction of the nitro group to an amine is typically achieved using catalytic hydrogenation or chemical reducing agents. A variety of catalytic systems have been developed to perform this transformation efficiently and selectively under mild conditions. chemistryviews.orgrsc.org These methods aim to be environmentally friendly by avoiding harsh reagents and extreme conditions. chemistryviews.org

Commonly employed methods include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas.

Metal-Catalyzed Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of catalysts such as CeO₂ nanoparticles. researchgate.net

Chemical Reduction: Utilizing reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of nanocatalysts, or sodium dithionite (B78146) (Na₂S₂O₄). sciforum.netrsc.orgnih.gov

The key advantage of many modern catalytic systems is their high selectivity, allowing for the reduction of the nitro group while preserving other sensitive functional groups within the molecule, such as the carbamate linkage. chemistryviews.org For example, heterogeneous nanocatalysts have demonstrated excellent performance in the aqueous reduction of nitroarenes, offering mild reaction conditions and short reaction times. rsc.org

While the reduction of the nitro group is a common transformation, its oxidation is less frequently employed in synthetic strategies involving this compound.

Table 2: Selected Catalytic Systems for Nitroarene Reduction

| Catalyst System | Reducing Agent | Solvent | Key Advantages |

|---|---|---|---|

| C-scorpionate gold(III) complexes | Various | Water | High rate constants, remarkable selectivity, mild conditions chemistryviews.org |

| CeO₂ Nanoparticles | Hydrazine Hydrate | Ethanol (B145695) | High conversion/selectivity, functional group tolerance, reusable catalyst researchgate.net |

| Co@BN core–shell nanoparticles | Sodium Borohydride | Water | High stability, magnetic recyclability, mild conditions rsc.org |

| POM-PPPh₃/L/Ni | Sodium Borohydride | Water | Mild conditions, short reaction time (10 min), reusable catalyst rsc.org |

Cyclization Reactions of Related Carbamates

While this compound itself is not typically a direct substrate for cyclization, related carbamate structures undergo various synthetically useful cyclization reactions. These reactions often involve intramolecular processes to form heterocyclic rings, which are prevalent motifs in biologically active molecules.

One notable example is the cascade cyclization of N-aryl allyl carbamates. nih.govrsc.org In these reactions, an amidyl radical is generated from the carbamate, which then initiates an intramolecular 5-exo-trig cyclization. This process can be catalyzed by silver compounds, leading to the formation of functionalized 2-oxazolidinone (B127357) derivatives. nih.gov

Another strategy involves the dealkylative cyclization of alkenyl carbamates. chemrxiv.org Guided by transition metal hydrogen atom transfer (TM-HAT) and radical-polar crossover (RPC) concepts, this method allows for the synthesis of cyclic carbamates, including common oxazolidinones and larger six- to eight-membered rings. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance. chemrxiv.org

Derivatization Strategies and Novel Compound Synthesis

Preparation of Sulphide Derivatives

The electron-withdrawing nature of the nitro group in this compound activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity can be exploited to prepare sulphide derivatives by displacing a suitable leaving group on the nitro-substituted ring. While the nitro group itself can be displaced in some activated systems, a more common strategy involves a precursor with a halogen ortho or para to the nitro group.

However, a direct nucleophilic aromatic substitution of the nitro group with thiolates is also a viable pathway under certain conditions. mdpi.com The reaction of nitro-substituted aromatic compounds with thiols in the presence of a base can lead to the formation of aryl sulphides. The strong activation provided by the nitro group facilitates the attack of the thiolate nucleophile and the subsequent departure of the nitrite (B80452) ion. This method is particularly effective for highly activated substrates, such as those bearing additional electron-withdrawing groups. mdpi.com

This transformation provides a direct route to introduce sulphur-containing functionalities onto the aromatic ring, creating precursors for a variety of other compounds and materials.

Transformation to N,N′-Diarylureas

This compound serves as an important intermediate for the synthesis of N,N′-diarylureas. nih.gov This transformation can be achieved through several routes, often involving the reaction of the carbamate with an amine (aminolysis).

The aminolysis of aryl carbamates can proceed via an isocyanate intermediate, similar to the hydrolysis mechanism. nih.gov The carbamate, upon treatment with a base or upon reaction with the amine itself, can eliminate phenol to form p-nitrophenyl isocyanate. This highly electrophilic intermediate is then rapidly trapped by a primary or secondary amine to yield the corresponding unsymmetrical N,N′-diarylurea. nih.govacs.org

Alternatively, direct conversion of carbamates to ureas can be facilitated by reagents like aluminum amide complexes. organic-chemistry.org Microwave-assisted synthesis has also been reported as a rapid and efficient solvent-free method for preparing N,N'-diarylureas from an isocyanate and an aromatic amine. sci-hub.se The synthesis of diaryl ureas is of significant interest as this structural motif is found in numerous compounds with important biological and pharmaceutical applications. nih.govrsc.org

Table 3: Synthesis of N,N'-Diarylureas from Carbamate Precursors

| Method | Reagents/Conditions | Intermediate | Product |

|---|---|---|---|

| Aminolysis | Aromatic Amine, Base (optional) | Isocyanate | Unsymmetrical Diaryl Urea (B33335) nih.gov |

| Metal-mediated | Primary/Secondary Amine, Trimethylaluminum | Aluminum Amide Complex | Substituted Urea organic-chemistry.org |

| Isocyanate Trapping | In situ generation of isocyanate, Aromatic Amine | Isocyanate | Symmetrical or Unsymmetrical Diaryl Urea sci-hub.se |

Utilization as Protecting Groups in Organic Synthesis

Carbamates are one of the most widely used protecting groups for amines in organic synthesis. masterorganicchemistry.comchem-station.comwikipedia.org They effectively decrease the nucleophilicity and basicity of the amino group, allowing other functional groups in the molecule to undergo selective reactions. chem-station.comorganic-chemistry.org The this compound scaffold is particularly relevant to the use of 4-nitrophenyl carbamates as base-labile protecting groups. emerginginvestigators.orgemerginginvestigators.org

The 4-nitrophenyl carbamate group can be introduced by reacting an amine with 4-nitrophenyl chloroformate. emerginginvestigators.orgchemistryviews.orgresearchgate.net A key feature of this protecting group is its stability in acidic and neutral aqueous solutions, while being readily cleaved under mild basic conditions (e.g., pH > 12). emerginginvestigators.orgemerginginvestigators.org This orthogonality to common acid-labile protecting groups like tert-butyloxycarbonyl (Boc) is a significant advantage in multi-step synthesis. emerginginvestigators.org

Deprotection occurs via hydrolysis, which releases the free amine and 4-nitrophenol. The release of 4-nitrophenol is advantageous as it produces a bright yellow 4-nitrophenolate ion under basic conditions, allowing the progress of the deprotection to be monitored visually or spectrophotometrically. emerginginvestigators.orgemerginginvestigators.org The effectiveness of 4-nitrophenol as a good leaving group facilitates the deprotection under mild basic conditions. emerginginvestigators.org

Table 4: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Structure | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Strong Acid (e.g., TFA) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz | C₆H₅CH₂OCO- | Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₃H₉CH₂OCO- | Base (e.g., Piperidine) masterorganicchemistry.com |

| 4-Nitrophenoxycarbonyl | - | 4-NO₂C₆H₄OCO- | Mild Base (e.g., pH > 12) emerginginvestigators.orgemerginginvestigators.org |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of Phenyl N-(4-nitrophenyl)carbamate in solution. Through one- and two-dimensional experiments, the connectivity and chemical environment of each proton and carbon atom can be mapped.

The ¹H NMR spectrum provides a detailed fingerprint of the proton environments within the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the carbamate (B1207046) N-H proton and the protons on the two separate aromatic rings.

The carbamate proton (N-H) typically appears as a broad singlet in the downfield region of the spectrum, often around δ 9.4-9.8 ppm when measured in a solvent like DMSO-d₆. scirp.orgidosi.org This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and its participation in hydrogen bonding.

The aromatic protons on the two phenyl rings resonate in the range of δ 6.8 to 8.3 ppm. idosi.org

4-Nitrophenyl Ring: The protons on this ring are strongly influenced by the electron-withdrawing nitro group (-NO₂). This results in two distinct doublets. The protons ortho to the nitro group are the most deshielded and appear further downfield, typically around δ 8.2-8.3 ppm, while the protons meta to the nitro group appear slightly upfield, around δ 7.7-7.8 ppm.

Phenyl Ring (from Phenoxy group): The protons on the unsubstituted phenoxy ring exhibit more complex splitting patterns (multiplets) and are generally found further upfield compared to the nitrophenyl protons, typically in the δ 7.1-7.5 ppm region. scirp.orgidosi.org

Interactive Table: Representative ¹H NMR Chemical Shifts

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carbamate N-H | ~9.6 | Broad Singlet (bs) | Shift is solvent-dependent and may exchange with D₂O. idosi.org |

| Aromatic H (ortho to -NO₂) | ~8.2 | Doublet (d) | Highly deshielded due to the adjacent nitro group. |

| Aromatic H (meta to -NO₂) | ~7.8 | Doublet (d) | Less deshielded than the ortho protons. |

| Aromatic H (Phenoxy ring) | ~7.1 - 7.5 | Multiplet (m) | Represents the five protons on the unsubstituted phenyl ring. idosi.org |

The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule. It reveals the presence of the carbamate carbonyl carbon and the distinct sets of aromatic carbons. By combining data from analogous structures like tert-butyl (4-nitrophenyl)carbamate and O-ethyl-N-phenyl carbamate, a representative set of chemical shifts can be established. idosi.orgrsc.org

The carbonyl carbon (C=O) of the carbamate group is typically observed in the range of δ 152-155 ppm. idosi.orgrsc.org The aromatic carbons display shifts that are highly dependent on the substituent.

4-Nitrophenyl Ring: The carbon atom directly bonded to the nitro group (C-NO₂) is significantly deshielded, appearing around δ 143 ppm. The carbon attached to the carbamate nitrogen (C-N) is also strongly deshielded, appearing near δ 145 ppm. The other aromatic carbons of this ring typically resonate between δ 118 and 125 ppm. rsc.org

Phenyl Ring (from Phenoxy group): The carbon atom attached to the carbamate oxygen (C-O) is found around δ 150 ppm. The remaining carbons of this ring appear in the characteristic aromatic region of δ 121-130 ppm. idosi.org

Interactive Table: Estimated ¹³C NMR Chemical Shifts

| Carbon Type | Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~153 | Characteristic shift for a carbamate carbonyl. idosi.orgrsc.org |

| Aromatic C-O (Phenoxy) | ~150 | Carbon attached to the ester oxygen. idosi.org |

| Aromatic C-N (Nitrophenyl) | ~145 | Carbon attached to the carbamate nitrogen. |

| Aromatic C-NO₂ (Nitrophenyl) | ~143 | Deshielded carbon attached to the nitro group. rsc.org |

| Aromatic CH (Phenoxy) | ~121 - 130 | Includes ortho, meta, and para carbons. idosi.org |

| Aromatic CH (Nitrophenyl) | ~118 - 125 | Includes carbons ortho and meta to the nitro group. rsc.org |

While one-dimensional NMR provides fundamental data, 2D NMR experiments would be employed to rigorously confirm the structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would show correlations between the adjacent protons on both the nitrophenyl and the phenoxy rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). It would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum.

Discrepancies in NMR data can arise from impurities or structural dynamics. A common source of extraneous peaks is the presence of residual solvents from synthesis or purification. For example, if the sample were recrystallized from methanol (B129727) and analyzed in DMSO-d₆, small peaks corresponding to methanol might appear. Accurate identification of these peaks is crucial.

Tautomeric forms are less common for carbamates but represent a theoretical possibility. Should alternative tautomers exist in equilibrium, they would give rise to a separate set of NMR signals, complicating the spectrum. However, for this compound under typical conditions, a single tautomeric form is expected to be overwhelmingly dominant.

Interactive Table: Common Residual Solvent Peaks in NMR

| Solvent | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Common Deuterated Solvent |

| Acetone | 2.09 | 29.84, 206.26 | DMSO-d₆ |

| Methanol | 3.32 | 49.05 | DMSO-d₆ |

| Ethyl Acetate | 1.15 (t), 1.99 (s), 4.03 (q) | 14.0, 20.7, 60.1, 170.4 | DMSO-d₆ |

| Dichloromethane (B109758) | 5.76 | 53.84 | DMSO-d₆ |

| Water | 3.33 | Not applicable | DMSO-d₆ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which serves to confirm its elemental composition. For this compound, the molecular formula is C₁₃H₁₀N₂O₄, corresponding to a neutral monoisotopic mass of 258.0584 g/mol . researchgate.net

In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the unambiguous confirmation of the chemical formula, distinguishing it from other compounds with the same nominal mass.

Interactive Table: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated m/z |

| C₁₃H₁₀N₂O₄ | [M+H]⁺ | 259.0662 |

| C₁₃H₁₀N₂O₄ | [M+Na]⁺ | 281.0482 |

| C₁₃H₁₀N₂O₄ | [M]⁺˙ | 258.0584 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the specific functional groups present in the molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The spectrum of this compound is dominated by absorptions from the carbamate and nitro groups.

Key characteristic bands include:

N-H Stretch: A sharp to moderately broad peak in the region of 3300-3350 cm⁻¹ corresponds to the stretching vibration of the secondary amine N-H bond in the carbamate linkage. scirp.org

C=O Stretch: A very strong, sharp absorption band typically appears between 1700-1725 cm⁻¹ and is indicative of the carbonyl (C=O) group within the carbamate. scirp.orgscirp.org

NO₂ Stretches: The nitro group displays two distinct and strong stretching vibrations: an asymmetric stretch typically around 1515-1530 cm⁻¹ and a symmetric stretch around 1345-1355 cm⁻¹. tandfonline.com

C-O Stretches: Vibrations corresponding to the C-O bonds of the carbamate-ester linkage appear in the fingerprint region, typically between 1200-1300 cm⁻¹.

Aromatic C-H Stretches: These are typically observed as weaker bands above 3000 cm⁻¹.

Interactive Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3300 - 3350 | Medium-Strong |

| Carbonyl (C=O) | Stretch | 1700 - 1725 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1515 - 1530 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1355 | Strong |

| Ester (C-O) | Stretch | 1200 - 1300 | Medium-Strong |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Crystal Structure Determination (e.g., CCDC 1436927)

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1436927. researchgate.net The analysis reveals that the compound crystallizes in the triclinic space group P-1. A notable feature of the crystal structure is the presence of two independent molecules, designated as A and B, in the asymmetric unit. researchgate.net This means that the repeating unit of the crystal lattice is built from these two slightly different molecular conformations.

Detailed crystallographic data are summarized in the table below. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀N₂O₄ |

| Molecular Weight | 258.23 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Z | 4 |

| Unit Cell Dimensions | |

| a | 9.6722 (3) Å |

| b | 10.2543 (5) Å |

| c | 12.4787 (6) Å |

| Unit Cell Angles | |

| α | 84.625 (3)° |

| β | 79.386 (3)° |

| γ | 77.955 (3)° |

| Volume | 1187.73 (9) ų |

| Calculated Density | 1.444 Mg/m³ |

| Temperature | 293 K |

Table 1: Crystallographic Data for this compound. researchgate.net

Analysis of Molecular Conformations and Dihedral Angles

In both molecules, the nitrophenyl and phenyl rings are significantly twisted relative to each other. researchgate.net The carbamate group [N—C(=O)—O] itself is largely planar due to resonance, but it is twisted out of the plane of both aromatic rings. researchgate.netacs.org This twisting minimizes steric hindrance and achieves a more stable energetic conformation in the solid state.

The key dihedral angles that define the molecular conformation are presented below.

| Dihedral Angle | Molecule A | Molecule B |

| Nitrophenyl Ring vs. Phenyl Ring | 48.18 (14)° | 45.81 (14)° |

| Carbamate Plane vs. Nitrophenyl Ring | 12.97 (13)° | 23.11 (14)° |

| Carbamate Plane vs. Phenyl Ring | 60.93 (14)° | 59.10 (14)° |

Table 2: Selected Dihedral Angles in the Two Independent Molecules of this compound. researchgate.net

Characterization of Hydrogen Bonding (N—H···O) and C—H···π Interactions

The crystal packing of this compound is stabilized by a robust network of intermolecular interactions. The carbamate group is an effective hydrogen-bonding motif, acting as both a donor (the N—H group) and an acceptor (the carbonyl oxygen). researchgate.net

The primary interaction is a classic N—H···O hydrogen bond, where the amide hydrogen of one molecule bonds to the carbonyl oxygen of a neighboring molecule. In the crystal structure, the independent molecules A and B are arranged alternately through these N—H···O hydrogen bonds, forming one-dimensional chains that propagate along the a-axis of the unit cell. researchgate.net

Influence of Substituents on Crystal Packing

Substituents on the phenyl rings play a critical role in dictating the molecular conformation and the resulting crystal packing. In this compound, the para-nitro group has a profound influence. As a strong electron-withdrawing group, it significantly affects the electronic distribution of the molecule. sci-hub.se Furthermore, the oxygen atoms of the nitro group are excellent hydrogen bond acceptors.

The observed crystal packing, with its N—H···O and C—H···O hydrogen bonds, is a direct consequence of the functionalities present, particularly the carbamate linker and the nitro substituent. researchgate.net The ability of the nitro group's oxygen atoms to participate in these interactions is a key factor in the formation of the double-chain structure.

Studies on related carbamate compounds demonstrate the dramatic effect that different substituents can have. For instance, the introduction or removal of a substituent like a chlorine atom can lead to vastly different dihedral angles between the aromatic rings, fundamentally altering the molecular shape from nearly coplanar to highly twisted. nih.gov This, in turn, changes the possible intermolecular interactions and leads to an entirely different crystal packing arrangement. The specific electronic and steric nature of each substituent thus serves as a primary director of the supramolecular architecture. researchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential tools in synthetic chemistry for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique for these purposes. For this compound, TLC is an effective method to confirm its purity after synthesis. A single spot on the TLC plate under appropriate conditions indicates a pure compound. scirp.orgresearchgate.net

Research has shown that when spotted on a TLC plate and developed using a mobile phase of ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) in a 3:1 ratio, pure this compound exhibits a single spot with a Retention Factor (Rf) value of 0.82. scirp.orgresearchgate.net

TLC is also invaluable for monitoring reactions where this compound is used as a starting material. By comparing the spots of the reaction mixture with that of the starting material, one can track the consumption of the reactant and the formation of the product(s). The different polarities of the reactant and products lead to different Rf values, allowing for clear visualization of the reaction's progress. scirp.orgresearchgate.net

| Compound | Mobile Phase | Rf Value | Use |

| This compound | Ethanol/DMSO (3:1) | 0.82 | Purity Assessment scirp.orgresearchgate.net |

| Bis-[N-phenoxycarbonyl-N-(4-nitrophenyl)] monosulphide | Ethanol/DMSO (3:1) | 0.64 | Reaction Monitoring scirp.orgresearchgate.net |

| Bis-[N-phenoxycarbonyl-N-(4-nitrophenyl)] disulphide | Ethanol/DMSO (3:1) | 0.50 | Reaction Monitoring scirp.orgresearchgate.net |

Table 3: TLC Data for this compound and Related Reaction Products. scirp.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical technique for the purification and analysis of this compound and its related compounds. Reversed-phase HPLC (RP-HPLC) is frequently employed for both the purification of the final product after synthesis and for assessing its purity.

In analytical applications, such as monitoring reactions or quantifying related substances, an isocratic ion-pair RP-HPLC method with UV-Vis detection can be utilized. nih.gov A typical chromatographic separation is achieved on a C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent, like methanol, and an aqueous buffer, such as a citrate (B86180) buffer, to ensure efficient separation. nih.gov For instance, a mobile phase of methanol and 0.01 M citrate buffer (pH 6.2) in a 47:53 (v/v) ratio has been used effectively for the analysis of its hydrolysis product, 4-nitrophenol (B140041). nih.gov The flow rate is generally maintained around 1.0 mL/min, with detection accomplished by a UV detector set at a wavelength optimized for the compounds of interest. nih.gov This method provides reliable and reproducible results for the quantification and purity verification of carbamate compounds and their metabolites.

UV-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Quantification

UV-Visible (UV-Vis) spectroscopy is a powerful tool for studying the kinetics of reactions involving this compound, particularly its hydrolysis. emerginginvestigators.org The technique allows for the quantitative comparison of reaction rates under various conditions, such as different pH levels. emerginginvestigators.org While the parent carbamate has its own UV absorbance profile, kinetic studies primarily focus on the change in absorbance resulting from the formation of a chromogenic product. emerginginvestigators.orgcaymanchem.com

The hydrolysis of this compound is significantly influenced by pH. Studies show that under acidic and neutral conditions, there is minimal to no hydrolysis. However, in basic environments, the rate of hydrolysis increases substantially, demonstrating that it is a base-labile compound. emerginginvestigators.org This characteristic is crucial for its application as a protecting group in organic synthesis, where cleavage is desired under specific, mild basic conditions. emerginginvestigators.org

Monitoring of 4-Nitrophenol Release

A key application of UV-Vis spectroscopy in studying this compound is the real-time monitoring of 4-nitrophenol release during hydrolysis. emerginginvestigators.org The compound 4-nitrophenol is an excellent leaving group, and its release serves as a direct measure of the carbamate's cleavage. emerginginvestigators.org

Under basic conditions (pH > 7.5), the released 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) ion. emerginginvestigators.orgnih.gov This ion has a distinct yellow color and exhibits a strong absorbance maximum at wavelengths between 400 nm and 413 nm. emerginginvestigators.orgcaymanchem.comresearchgate.net By monitoring the increase in absorbance at this specific wavelength over time, the rate of hydrolysis can be accurately quantified. emerginginvestigators.org This colorimetric tracking provides a straightforward and effective method for kinetic analysis. emerginginvestigators.orgcaymanchem.com Research has shown that the rate of hydrolysis for 4-nitrophenyl carbamates accelerates significantly at pH 12 and above, reaching a maximum rate around pH 13. emerginginvestigators.org

Table 1: Hydrolysis of 4-Nitrophenyl Carbamate at Various pH Levels This table summarizes the general findings on the pH-dependent hydrolysis of 4-nitrophenyl carbamates, where the rate is determined by monitoring the release of the 4-nitrophenolate ion.

| pH Level | Relative Rate of Hydrolysis | Observation |

|---|---|---|

| 1-7 | Minimal to None | The carbamate is stable in acidic and neutral conditions. emerginginvestigators.org |

| 8-11 | Increasing | The rate of hydrolysis begins to increase as the solution becomes more basic. emerginginvestigators.org |

| 12 | High | Hydrolysis is significantly accelerated. emerginginvestigators.org |

| 13 | Maximum | The rate of hydrolysis for the carbamate reaches its peak. emerginginvestigators.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical formula and confirm the purity of a synthesized compound like this compound. This method precisely measures the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula, which is C₁₃H₁₀N₂O₄. nih.govresearchgate.net A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and compositional integrity. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Table 2: Elemental Composition of this compound This table presents the theoretical elemental composition calculated from the molecular formula C₁₃H₁₀N₂O₄ (Molecular Weight: 258.23 g/mol ). nih.govresearchgate.net

| Element | Symbol | Atomic Weight | Atoms in Molecule | Total Mass | Theoretical Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 60.47% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 3.90% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.85% |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of Phenyl N-(4-nitrophenyl)carbamate at the atomic level.

Molecular Structure Optimization

The geometry of this compound has been optimized to determine its most stable conformation. X-ray crystallography studies have revealed that the molecule is not planar. nih.gov The two aromatic rings are twisted relative to the central carbamate (B1207046) group. nih.gov

Specifically, the dihedral angle between the nitrophenyl ring and the carbamate group (C13—C8—O2—C7) is approximately 95.9 (2)°, while the dihedral angle between the phenyl ring and the carbamate group (C2—C1—N1—C7) is about 139.6 (2)°. nih.gov In another study, the asymmetric unit of the crystal structure was found to contain two independent molecules, A and B. The dihedral angle between the aromatic rings is 48.18 (14)° in molecule A and 45.81 (14)° in molecule B. researchgate.net The mean plane of the carbamate group is slightly twisted from the attached benzene (B151609) and phenyl rings. researchgate.net

Experimental crystal data further defines the structure:

| Crystal Data | Value |

| Molecular Formula | C₁₃H₁₀N₂O₄ |

| Molecular Weight | 258.23 g/mol |

| Crystal System | Monoclinic nih.gov / Triclinic researchgate.net |

| Space Group | P1 researchgate.net |

| a (Å) | 6.0170 (2) nih.gov / 9.6722 (3) researchgate.net |

| b (Å) | 5.0650 (1) nih.gov / 10.2543 (5) researchgate.net |

| c (Å) | 18.8960 (5) nih.gov / 12.4787 (6) researchgate.net |

| α (°) | 90 nih.gov / 84.625 (3) researchgate.net |

| β (°) | 92.538 (1) nih.gov / 79.386 (3) researchgate.net |

| γ (°) | 90 nih.gov / 77.955 (3) researchgate.net |

| Volume (ų) | 575.31 (3) nih.gov / 1187.73 (9) researchgate.net |

| Z | 2 nih.gov / 4 researchgate.net |

Table 1: Selected Crystal Data for this compound. Data from nih.govresearchgate.net.

The bond lengths and angles within the molecule are generally within normal ranges. nih.gov In the crystal structure, molecules are linked into one-dimensional chains by N—H⋯O hydrogen bonds. nih.gov

Harmonic Vibrational Frequencies and Potential Energy Distribution

Analysis of the harmonic vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum, which can be compared with experimental data to confirm the molecular structure. The potential energy distribution (PED) analysis allows for the assignment of calculated vibrational frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the phenyl rings, the carbamate linker, and the nitro group. While specific PED data for this compound is not detailed in the provided search results, FT-IR data for a related compound, 4-nitrophenyl benzylcarbamate, shows characteristic peaks at 1753, 1615, 1595, and 1523 cm⁻¹, which correspond to various vibrational modes of the molecule. emerginginvestigators.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For this compound, the HOMO would be expected to be localized on the electron-rich phenyl ring and the carbamate nitrogen, while the LUMO is likely to be concentrated on the electron-deficient nitrophenyl ring due to the electron-withdrawing nature of the nitro group. This distribution of frontier orbitals suggests that the compound can act as both an electron donor and acceptor, participating in various chemical reactions.

Local Charge Density Calculations

Local charge density calculations, often performed using methods like Mulliken population analysis, provide insight into the distribution of electric charge within the molecule. emerginginvestigators.org These calculations can identify the most electropositive and electronegative sites, which are crucial for understanding intermolecular interactions and reaction mechanisms. emerginginvestigators.org For this compound, the nitrogen and oxygen atoms of the nitro group and the carbonyl oxygen of the carbamate group are expected to have a significant negative charge. In contrast, the carbonyl carbon and the hydrogen atom of the N-H group are likely to be electropositive. This charge distribution influences the formation of hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with other molecules.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is valuable for understanding the potential biological activity of a compound. While specific docking studies for this compound are not detailed in the provided results, the general methodology involves placing the optimized structure of the carbamate into the active site of a target protein. The binding affinity is then calculated based on a scoring function that considers factors like intermolecular energies, including electrostatic and van der Waals interactions. The non-planar, twisted conformation of this compound, along with the distribution of hydrogen bond donors and acceptors, would significantly influence its binding mode and affinity within a protein's active site.

Theoretical Frameworks for Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. nih.govmdpi.com For carbamate compounds, SAR analyses focus on how modifications to different parts of the molecule—such as the aromatic rings and the carbamate linkage—influence its ability to interact with a biological target, often an enzyme like a serine hydrolase or acetylcholinesterase. nih.govacs.orgnih.gov

Theoretical studies on various diaryl systems have shown that the dihedral angle influences the molecule's electronic properties, such as π-conjugation. rsc.orgrsc.org While extensive π-conjugation across both rings might stabilize the molecule in a free state, a twisted conformation is often required for optimal binding. A specific "bent" or twisted shape may allow the molecule to access deeper pockets within an enzyme's active site and establish more favorable interactions with amino acid residues. nih.gov For example, 3D-QSAR studies on other carbamate inhibitors have revealed that steric hindrance at certain positions can force a dihedral twist that improves potency, while bulkiness at other positions can prevent the molecule from adopting the necessary active conformation. nih.gov Therefore, the dihedral angle of this compound is a key parameter that governs its structural complementarity to its target, a cornerstone of its biological function. nih.gov

The substituents on the aromatic rings profoundly affect the reactivity of the carbamate functional group, which is often the pharmacophore responsible for biological activity (e.g., through carbamoylation of a serine residue in an enzyme's active site). acs.org The electronic properties of these substituents—whether they are electron-withdrawing or electron-donating—can be quantitatively described by the Hammett equation. viu.caviu.ca

The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the parent (unsubstituted) compound. The substituent constant (σ) measures the electronic effect of a substituent (positive for electron-withdrawing groups, negative for electron-donating groups), and the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. viu.caviu.ca

In this compound, the nitro group (-NO₂) at the para-position of the phenyl ring is a very strong electron-withdrawing group (σₚ = +0.78). viu.ca This effect is critical. For carbamate hydrolysis or fragmentation, which often proceeds through a mechanism where negative charge builds up in the transition state, electron-withdrawing groups on the leaving group (the nitrophenyl moiety) stabilize this transition state and accelerate the reaction. viu.caresearchgate.net Studies on the hydrolysis of substituted phenyl N-phenyl carbamates have shown a positive ρ value, confirming that electron-withdrawing substituents enhance the reaction rate. viu.ca Conversely, an electron-donating group like a methoxy (B1213986) group (-OCH₃, σₚ = -0.27) would decrease the rate of such a reaction by destabilizing the negatively charged transition state. tubitak.gov.tr This electronic tuning is crucial in designing carbamates, as the rate of carbamoylation is directly linked to their inhibitory potency. rsc.orgresearchgate.net

Table 2: Hammett Substituent Constants (σ) for Common Functional Groups

| Substituent | Chemical Formula | Hammett Constant (σₚ) | Electronic Effect |

| Nitro | -NO₂ | +0.78 | Strongly Electron-Withdrawing |

| Cyano | -CN | +0.66 | Strongly Electron-Withdrawing |

| Trifluoromethyl | -CF₃ | +0.54 | Strongly Electron-Withdrawing |

| Chloro | -Cl | +0.23 | Weakly Electron-Withdrawing |

| Hydrogen (Reference) | -H | 0.00 | Neutral |

| Methyl | -CH₃ | -0.17 | Weakly Electron-Donating |

| Methoxy | -OCH₃ | -0.27 | Moderately Electron-Donating |

| Amino | -NH₂ | -0.66 | Strongly Electron-Donating |

Data sourced from published studies on Hammett constants. viu.catubitak.gov.tr

Biochemical and Enzymatic Interaction Mechanisms

Mechanism-Based Enzyme Inhibition

The inhibition of enzymes by Phenyl N-(4-nitrophenyl)carbamate and related carbamates is consistent with a mechanism-based model. nih.gov This type of inhibition, also known as suicide inhibition, occurs when the enzyme converts a seemingly harmless substrate into a reactive inhibitor that then inactivates the enzyme. The inhibitory process for these carbamates displays key characteristics of mechanism-based inhibition: the rate of inhibition is first-order with respect to time, and it exhibits saturation kinetics as the concentration of the carbamate (B1207046) increases. nih.gov This kinetic behavior indicates the formation of an initial enzyme-inhibitor complex before the final inactivation step. Furthermore, the process leads to an inactive and stoichiometric enzyme-inhibitor complex, and the enzyme's activity can be preserved by the presence of a competitive inhibitor, which competes for binding at the active site. nih.gov

The inhibitory action of this compound involves direct interaction with the enzyme's active site. The mechanism hinges on the formation of a stable, covalent bond between the inhibitor and crucial amino acid residues within the catalytic site of the enzyme. This covalent modification effectively blocks the enzyme's normal catalytic activity. The process culminates in the formation of an inactive carbamyl enzyme, a covalent adduct that renders the enzyme non-functional. nih.gov The stability of this bond prevents the enzyme from being regenerated, leading to irreversible inhibition under these conditions.

Research has identified this compound as an effective inhibitor of human bile-salt-dependent lipase (B570770) (BSDL), an enzyme also known as cholesterol esterase. nih.gov This enzyme plays a crucial role in the digestion of dietary fats and the metabolism of cholesterol. This compound belongs to a series of synthetic carbamates that have been studied for their effects on BSDL activity. nih.gov The structure of the carbamate, particularly the nature of the N-alkyl or N-aryl group, is a critical determinant of its inhibitory potency. nih.gov

Table 1: Carbamate Inhibitors of Bile-Salt-Dependent Lipase (BSDL)

| Inhibitor Compound | Status |

|---|---|

| This compound | Inhibitor |

| N-isopropyl-O-phenyl carbamate | Inhibitor |

| N-methyl-O-phenyl carbamate | Inhibitor |

| N-butyl-(4-nitrophenyl) carbamate | Potent Inhibitor |

| N-pentyl-O-phenyl carbamate | Potent Inhibitor |

| N-butyl-N-methyl-(4-nitrophenyl) carbamate | Specific Active-Site Titrator |

This table summarizes various carbamates tested for their inhibitory effects on BSDL, as reported in a 1991 study. nih.gov

The formation of the BSDL-inhibitor complex follows specific kinetic patterns. The inhibition process demonstrates saturation kinetics, meaning that as the concentration of this compound increases, the rate of inhibition approaches a maximum value. nih.gov This is indicative of the formation of a reversible enzyme-inhibitor complex as an initial step. The reaction proceeds to form an inactive, stoichiometric complex, where one molecule of the inhibitor inactivates one molecule of the enzyme. nih.gov

While this compound is an inhibitor of BSDL, other carbamates have been identified as more specific active-site titrators. nih.gov For instance, N-butyl-N-methyl-(4-nitrophenyl) carbamate has been defined as a specific titrator for BSDL because the release of the 4-nitrophenol (B140041) leaving group is directly proportional to the inhibition of the enzyme. nih.gov This allows for the precise quantification of active enzyme molecules in a sample.

Evidence indicates a specific orientation for the enzymatic attack on the carbamate inhibitor. The nucleophilic attack from an amino acid residue in the active site of BSDL is directed at the electrophilic carbonyl carbon atom of the carbamate. nih.gov An alternative pathway, involving an attack on the carbamate's nitrogen atom, has been ruled out. nih.gov This targeted attack on the carbonyl carbon is the crucial first step in the chemical sequence leading to enzyme inactivation.

The inhibition of BSDL by this compound does not proceed through the formation of a reactive isocyanate intermediate. nih.gov Instead, the nucleophilic attack on the carbonyl carbon leads to the formation of a transient tetrahedral intermediate. nih.gov This intermediate involves essential residues implicated in the enzyme's catalytic site. Following its formation, this unstable intermediate collapses, resulting in the liberation of the phenol (B47542) group (4-nitrophenol) and the concurrent formation of an inactive carbamyl enzyme. nih.gov In this final state, the carbamoyl (B1232498) group from the inhibitor is covalently attached to the active site, rendering the enzyme inactive. nih.gov

Inhibition of Bile-Salt-Dependent Lipases (BSDL)

Effect of N-Alkyl Chain Length on Inhibition Potency

The potency of carbamate inhibitors is significantly influenced by the length and structure of the N-alkyl substituent. This relationship, known as the structure-activity relationship (SAR), is crucial for designing effective and specific enzyme inhibitors.

Studies on various carbamate series have consistently demonstrated that the length and branching of the N-alkyl chain are critical determinants of inhibitory activity. For instance, in the context of fatty acid amide hydrolase (FAAH) inhibitors, a lipophilic N-alkyl substituent, such as an n-butyl or cyclohexyl group, is often required for optimal potency. nih.gov The steric properties of this substituent play a key role; a secondary or tertiary alkyl group directly attached to the carbamate nitrogen can shield the carbamate's carbonyl group from enzymatic cleavage, thereby increasing its stability and inhibitory effect. nih.govnih.gov

In a study of bile-salt-dependent lipase inhibitors, it was found that N-butyl-(4-nitrophenyl)carbamate and N-pentyl-O-phenyl carbamates were more potent inhibitors than their counterparts with shorter N-alkyl chains like N-methyl or N-isopropyl groups. nih.gov This suggests that a longer alkyl chain enhances the interaction with the enzyme's active site. Similarly, research on phenyl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates as FAAH inhibitors showed that the inhibitory potency was dependent on the length of the alkyl spacer connecting the indole (B1671886) ring to the carbamate nitrogen. acs.org Specifically, compounds with pentyl and heptyl spacers were the most effective. acs.org

The table below summarizes the effect of N-alkyl chain length on the half-maximal inhibitory concentration (IC50) for a series of biphenyl-3-yl alkylcarbamates against rat liver FAAH.

Table 1: Effect of N-Alkyl Chain Length on FAAH Inhibition This interactive table details the relationship between the N-alkyl substituent on biphenyl-3-yl carbamates and their inhibitory concentration (IC50) against rat liver Fatty Acid Amide Hydrolase (FAAH). Data sourced from studies on structure-activity relationships.

| N-Alkyl Substituent | IC50 (nM) for rat liver FAAH |

| Methyl | 260 |

| Ethyl | 110 |

| n-Propyl | 39 |

| Isopropyl | 62 |

| n-Butyl | 21 |

| Cyclohexyl | 63 |

This data clearly indicates that increasing the alkyl chain length from methyl to n-butyl generally increases the inhibitory potency.

Inhibition of Acetylcholinesterase (AChE) by Carbamate Derivatives

Carbamates are well-known inhibitors of acetylcholinesterase (AChE), an essential enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). ijlbpr.com The inhibition of AChE by carbamates is a critical mechanism for their use as therapeutic agents. nih.gov

Most carbamates function as pseudo-irreversible inhibitors of AChE. nih.govacs.orgresearchgate.net The inhibition process involves the carbamate acting as a substrate for the enzyme. The general mechanism begins with a nucleophilic attack by the oxygen of the serine residue in the AChE catalytic triad (B1167595) on the carbonyl carbon of the carbamate. researchgate.net This leads to the formation of a transient tetrahedral intermediate. Subsequently, the alcohol or phenol leaving group is released, resulting in a carbamoylated enzyme. This carbamoylated AChE is inactive and is hydrolyzed very slowly to regenerate the active enzyme, with half-lives ranging from minutes to days. acs.org This slow reactivation is the basis for the "pseudo-irreversible" nature of the inhibition.

Some carbamate derivatives can exhibit different mechanisms. For example, phenothiazine (B1677639) carbamates show pseudo-irreversible inhibition of AChE but reversible inhibition of the related enzyme butyrylcholinesterase (BChE), which is attributed to specific π-π interactions within the BChE active site that prevent covalent bond formation. nih.govacs.orgresearchgate.net

Interaction with Urease

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov This activity is a virulence factor for some pathogenic bacteria. This compound has been studied for its interaction with this enzyme.

A study has shown that p-nitrophenyl carbamate can act as a substrate for urease. nih.gov The enzyme exhibits a Michaelis constant (Km) of 0.67 mM with p-nitrophenyl carbamate, which is lower than its Km for urea (2.0 mM), indicating a higher affinity for the carbamate substrate. nih.gov The maximal velocity (Vmax) of the urease-catalyzed hydrolysis was found to be the same for urea, p-nitrophenyl carbamate, and thiourea, suggesting a common rate-limiting step in the catalytic mechanism for these substrates. nih.gov This step is proposed to be the release of an ammonia molecule from the substrate. nih.gov

Alkylating Agent Mechanisms in Biological Systems

While carbamates are primarily known for their carbamoylating activity, some can function as bioreductive alkylating agents, particularly those with specific structural features. epa.gov Alkylating agents are reactive compounds that can covalently attach an alkyl group to nucleophilic sites on biomolecules. mdpi.com

Alkylating agents exert their biological effects by reacting with electron-rich nucleophilic sites on crucial cellular macromolecules like proteins and nucleic acids. mdpi.com

The mechanism often involves the in vivo conversion of a parent compound into a highly reactive intermediate. For some compounds, this occurs via reduction to a dihydroquinone, which then spontaneously decomposes to form a quinone methide. epa.gov This reactive intermediate can then alkylate cellular components. epa.gov In the case of the anticancer agent mitomycin C, which contains a carbamate group, bioreduction leads to the formation of a species that can alkylate DNA. nih.gov This initial alkylation is followed by the displacement of the carbamate group, generating an electrophilic iminium ion that leads to a second alkylation, resulting in DNA cross-linking. mdpi.com The primary targets on DNA are the nucleophilic nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. oncohemakey.com

Role as Biochemical Tools for Enzyme Mechanism Studies

Carbamates, due to their reactivity and ability to act as enzyme inhibitors, are valuable tools for studying enzyme mechanisms. nih.govscispace.com this compound and its analogues are particularly useful in this regard.

The 4-nitrophenyl group serves as an excellent leaving group and a chromophore, which facilitates the study of reaction kinetics. emerginginvestigators.orgmedchemexpress.com The release of 4-nitrophenol upon hydrolysis or enzymatic reaction can be easily monitored spectrophotometrically, allowing for the quantification of the reaction rate. emerginginvestigators.orgmedchemexpress.com

For example, N-butyl-N-methyl-(4-nitrophenyl) carbamate has been identified as a specific active-site titrant for bile-salt-dependent lipases. nih.gov The release of 4-nitrophenol from this compound is directly proportional to the inhibition of the enzyme, allowing for precise quantification of active enzyme molecules. nih.gov This demonstrates how specifically designed carbamates can be used to probe the active sites of enzymes and elucidate their catalytic mechanisms. epa.gov The general strategy of using carbamates as covalent inhibitors and then employing techniques like "click chemistry" allows for the comprehensive evaluation of their reactivity with the entire proteome, helping to identify both on-target and off-target interactions. epa.gov

Environmental Fate and Degradation Mechanisms

Hydrolytic Degradation Pathways

Hydrolysis is a primary mechanism for the abiotic degradation of Phenyl N-(4-nitrophenyl)carbamate, cleaving the carbamate (B1207046) ester bond. The rate and pathway of this degradation are highly influenced by the pH of the surrounding environment.

The stability of this compound is markedly dependent on pH. While relatively stable in acidic to neutral aqueous solutions, its degradation is significantly accelerated under basic conditions. emerginginvestigators.org The hydrolysis in alkaline environments proceeds via cleavage of the ester linkage, which releases the 4-nitrophenolate (B89219) ion. emerginginvestigators.org This product is a bright yellow compound, and its formation allows for the rate of hydrolysis to be easily monitored using spectrophotometry by measuring the increase in absorbance at approximately 413 nm. emerginginvestigators.orgsemanticscholar.org

Research on 4-nitrophenyl carbonates and carbamates demonstrates that hydrolysis is most effective at a pH of 12 and above. emerginginvestigators.org This pH-dependent behavior is characteristic of carbamates with good leaving groups, where the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate. The electron-withdrawing nature of the nitro group on the phenyl ring makes the 4-nitrophenoxide a particularly effective leaving group, facilitating this reaction under basic conditions.

Table 1: Summary of pH Influence on this compound Hydrolysis

| pH Range | Relative Stability | Primary Mechanism | Key Reactant |

| Acidic | High | Stable | H₃O⁺ |

| Neutral | High | Slow Hydrolysis | H₂O |

| Basic (mild) | Low | Accelerated Hydrolysis | OH⁻ |

| Basic (strong, pH ≥ 12) | Very Low | Rapid Hydrolysis | OH⁻ |

This table provides a qualitative summary of pH effects on the degradation of this compound.

The hydrolysis of carbamate esters proceeds through the formation of a carbamic acid intermediate, which is typically unstable. nih.gov In the case of this compound, nucleophilic attack on the carbonyl carbon leads to the cleavage of the ester bond, yielding 4-nitrophenol (B140041) and N-phenylcarbamic acid. nih.govresearchgate.net

N-phenylcarbamic acid, like most carbamic acids, is transient and rapidly decomposes in aqueous solution. nih.govwikipedia.org The decomposition pathway involves the loss of carbon dioxide, resulting in the formation of the corresponding amine, which in this case is aniline (B41778). wikipedia.org This two-step process—hydrolysis to a carbamic acid followed by decarboxylation—is a fundamental degradation pathway for carbamate esters. nih.govfrontiersin.org

An alternative mechanism to direct nucleophilic attack (BAc2) for carbamate hydrolysis, particularly under basic conditions, is the Elimination Unimolecular conjugate Base (E1cB) pathway. electronicsandbooks.com This mechanism is distinguished by the formation of a reactive isocyanate intermediate. electronicsandbooks.comrsc.org Studies on carbamates with good leaving groups, such as the 4-nitrophenoxide group in this compound, support the viability of this pathway. electronicsandbooks.com

The E1cB mechanism involves two main steps:

Deprotonation: A base (e.g., hydroxide ion) removes the proton from the carbamate nitrogen, forming a conjugate base (an N-anion). electronicsandbooks.com

Elimination: The resulting anion rapidly eliminates the leaving group (4-nitrophenoxide), forming a phenyl isocyanate intermediate. electronicsandbooks.com

This highly reactive isocyanate intermediate is then quickly attacked by water, which leads to the formation of the same unstable N-phenylcarbamic acid discussed previously, which in turn decomposes to aniline and carbon dioxide. nih.govelectronicsandbooks.com The detection of products consistent with the trapping of an isocyanate intermediate provides strong evidence for this mechanistic route. rsc.org

Table 2: Comparison of Hydrolytic Mechanisms for this compound

| Mechanism | Key Feature | Intermediate(s) | Conditions |

| BAc2 (Direct Attack) | Single step nucleophilic substitution | Tetrahedral intermediate | Neutral/Basic |

| E1cB (Elimination) | Stepwise elimination-addition | N-anion, Phenyl isocyanate, N-phenylcarbamic acid | Basic |

Biological Degradation Mechanisms

Microorganisms have evolved diverse enzymatic machinery capable of degrading carbamate compounds, playing a crucial role in their environmental bioremediation. nih.gov

The initial and most critical step in the microbial degradation of carbamates is the enzymatic hydrolysis of the ester bond. frontiersin.orgnih.gov This reaction is catalyzed by a class of enzymes known as hydrolases, and more specifically, carboxylesterases. nih.govnih.gov A wide array of bacteria from genera such as Arthrobacter, Pseudomonas, Blastobacter, and Sphingobium have been reported to hydrolyze carbamates. frontiersin.orgnih.gov

Notably, the bovine rumen microbiome has been identified as a rich source of carbamate-degrading enzymes. plos.orgepa.gov Functional metagenomic studies have led to the discovery of novel carboxyl-ester hydrolases from ruminal bacteria that are capable of cleaving the carbamate linkage in both pesticide and polyurethane compounds. nih.govplos.org These enzymes, which include esterases and proteases, demonstrate the capability of microorganisms in specific ecological niches to adapt to and metabolize synthetic chemical compounds. nih.govplos.org The enzymatic hydrolysis of this compound would yield 4-nitrophenol and N-phenylcarbamic acid, mirroring the initial step of chemical hydrolysis.

Table 3: Examples of Microbial Genera Involved in Carbamate Degradation

| Microbial Genus | Enzyme Class Implicated | Reference |

| Arthrobacter | Carboxylesterase / Amidase | nih.govnih.gov |

| Pseudomonas | Carboxylesterase | nih.govnih.gov |

| Sphingobium | Esterase | frontiersin.org |

| Blastobacter | Carboxyl ester hydrolase | nih.gov |

| Rumen Microbiota | Carboxyl-ester hydrolase | nih.govplos.org |

Following the initial hydrolytic cleavage of this compound, the resulting aromatic fragments—aniline and 4-nitrophenol—are subject to further metabolic transformations. A common strategy employed by microbes to degrade aromatic compounds is to increase their hydrophilicity and prepare them for ring cleavage through hydroxylation reactions. frontiersin.orgnih.gov

These reactions are catalyzed by oxygenase enzymes, which can be classified as monooxygenases or dioxygenases. nih.govnih.gov

For the aniline moiety: Hydroxylation can occur on the aromatic ring to form aminophenols.

For the 4-nitrophenol moiety: Microbial metabolism can proceed via two main routes. nih.gov

Oxidative Pathway: Monooxygenase or dioxygenase enzymes can add one or two hydroxyl groups to the aromatic ring, which can lead to the subsequent removal of the nitro group as nitrite (B80452). nih.gov

Reductive Pathway: The nitro group can be reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group (forming 4-aminophenol). nih.govnih.gov This reduction is often carried out by nitroreductase enzymes found in various bacteria. nih.gov